N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl]-4-(trifluoromethyl)benzamide
Description
Properties
IUPAC Name |
N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl]-4-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F3N3O2S/c1-8-19-13(23-21-8)11-6-7-24-14(11)20-12(22)9-2-4-10(5-3-9)15(16,17)18/h2-7H,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYGYGQOMBMBZJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=C(SC=C2)NC(=O)C3=CC=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F3N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl]-4-(trifluoromethyl)benzamide typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized via the reaction of amidoximes with carboxylic acids or their derivatives, such as acyl chlorides or esters, in the presence of a base like sodium hydroxide in a dimethyl sulfoxide medium.
Thiophene Ring Introduction: The thiophene ring can be introduced through a cyclization reaction involving sulfur-containing precursors.
Coupling with Benzamide: The final step involves coupling the oxadiazole-thiophene intermediate with a trifluoromethyl-substituted benzoyl chloride under basic conditions to form the desired benzamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl]-4-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions to form amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Substituted benzamides with various functional groups.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing the oxadiazole moiety. For example, derivatives of 1,2,4-oxadiazoles have shown promising results against various cancer cell lines. The structure–activity relationship (SAR) analyses suggest that modifications in the oxadiazole ring can enhance cytotoxicity against specific cancer types.
- Mechanism of Action : The inhibition of key cellular pathways involved in cancer proliferation is a primary mechanism through which these compounds exert their effects. For instance, compounds similar to N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl]-4-(trifluoromethyl)benzamide have been shown to induce apoptosis in cancer cells by activating caspase pathways .
- Case Studies : A study evaluating a series of oxadiazole derivatives demonstrated significant selectivity and potency against human lung adenocarcinoma cells with IC₅₀ values in the low micromolar range. This suggests that structural modifications can lead to enhanced anticancer activity .
Antimicrobial Properties
Compounds featuring the oxadiazole structure have also been investigated for their antimicrobial activities. The broad spectrum of biological activities attributed to these compounds includes antibacterial and antifungal properties.
- Target Organisms : Research indicates that oxadiazole derivatives can effectively inhibit the growth of various microbial strains, including Xanthomonas oryzae and Xanthomonas axonopodis, which are significant plant pathogens.
- Mechanism : The mode of action often involves disruption of microbial cell membranes or interference with essential metabolic pathways within the microorganisms.
Mechanism of Action
The mechanism of action of N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl]-4-(trifluoromethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole ring can act as a hydrogen bond acceptor, facilitating binding to active sites of enzymes. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the target compound with structurally related analogs from the evidence, focusing on key structural variations and their implications:
Key Findings:
Structural Flexibility :
- Replacement of the thiophene core with pyrazole (Compound 25) or β-lactam (Compound 18e) alters steric and electronic profiles, impacting target engagement and metabolic pathways .
- Sulfamoyl groups (Compound 36) enhance solubility but may introduce susceptibility to enzymatic hydrolysis compared to the target compound’s benzamide .
Trifluoromethyl Effects :
- The 4-(trifluoromethyl)benzamide group is a common feature, contributing to lipophilicity and resistance to oxidative metabolism. Dual trifluoromethyl groups (Compound 25) may further amplify these effects .
The oxadiazole ring’s metabolic stability is conserved across analogs, making it a critical pharmacophore for prolonged activity .
Synthetic Accessibility :
- The target compound’s synthesis likely parallels methods in and , involving cyclization of thiophene precursors with benzamide coupling agents. Yield optimization may be required due to steric hindrance from the trifluoromethyl group .
Biological Activity
N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl]-4-(trifluoromethyl)benzamide is a complex organic compound with significant biological activity, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological properties, synthesis methods, and potential applications based on diverse research findings.
Chemical Structure and Properties
The compound features a unique combination of a 1,2,4-oxadiazole ring , a thiophene moiety , and a trifluoromethyl-substituted benzamide . The molecular formula is with a molecular weight of 353.32 g/mol. The presence of the trifluoromethyl group enhances lipophilicity and metabolic stability, contributing to its biological activity.
Antimicrobial Activity
Research indicates that derivatives of 1,2,4-oxadiazole exhibit significant antimicrobial properties. Specifically, this compound has shown strong antibacterial effects against Xanthomonas oryzae pv. oryzae (Xoo), with effective concentrations (EC50) ranging from 19.44 to 36.25 μg/mL for various analogs. Additionally, moderate antifungal activity has been observed against pathogens like Rhizoctonia solani.
Anticancer Potential
The compound's anticancer potential is supported by studies demonstrating that 1,2,4-oxadiazole derivatives can inhibit key enzymes involved in cancer cell proliferation. Mechanism-based approaches indicate that these compounds may target enzymes such as thymidylate synthase and HDAC (histone deacetylase), which are crucial for tumor growth . In vitro assays have shown that related compounds exhibit IC50 values around 92.4 μM against various cancer cell lines, suggesting promising cytotoxic effects .
Synthesis Methods
The synthesis of this compound typically involves multi-step synthetic pathways that include:
- Formation of the oxadiazole ring through cyclization reactions.
- Substitution reactions to introduce the thiophene and trifluoromethyl groups.
- Amidation reactions to form the final product.
These methods allow for the modification of structural components to enhance biological activity .
Case Studies and Research Findings
Several studies have explored the biological activities of this compound and its analogs. Below is a summary of notable findings:
Q & A
Q. What steps ensure reproducibility in multi-step synthetic protocols?
- Methodology : Document solvent purity (e.g., anhydrous dioxane), catalyst lots, and temperature gradients. Use automated reactors (e.g., ChemSpeed) for precise control. Publish detailed procedural videos or supplementary synthetic logs .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
